Ethyl 4-(4-pyrimidin-2-ylpiperazin-1-yl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(4-pyrimidin-2-ylpiperazin-1-yl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a pyrimidinylpiperazine moiety. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-pyrimidin-2-ylpiperazin-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrimidinylpiperazine under specific conditions. One common method involves the use of coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to facilitate the reaction . The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-pyrimidin-2-ylpiperazin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(4-pyrimidin-2-ylpiperazin-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-pyrimidin-2-ylpiperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For instance, it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone with similar structural features.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
Uniqueness
Ethyl 4-(4-pyrimidin-2-ylpiperazin-1-yl)piperidine-1-carboxylate is unique due to its specific combination of piperidine and pyrimidinylpiperazine moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-(4-pyrimidin-2-ylpiperazin-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-2-23-16(22)21-8-4-14(5-9-21)19-10-12-20(13-11-19)15-17-6-3-7-18-15/h3,6-7,14H,2,4-5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELAUODLTBJMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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